N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate

Catalog No.
S12453655
CAS No.
M.F
C15H23ClN3O4P
M. Wt
375.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,...

Product Name

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate

IUPAC Name

3-N-(7-chloroquinolin-4-yl)-1-N,1-N-dimethylbutane-1,3-diamine;phosphoric acid

Molecular Formula

C15H23ClN3O4P

Molecular Weight

375.79 g/mol

InChI

InChI=1S/C15H20ClN3.H3O4P/c1-11(7-9-19(2)3)18-14-6-8-17-15-10-12(16)4-5-13(14)15;1-5(2,3)4/h4-6,8,10-11H,7,9H2,1-3H3,(H,17,18);(H3,1,2,3,4)

InChI Key

ZTGUGGKGGAEKDE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety and a dimethylbutane-1,3-diamine backbone. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The molecular formula of this compound is C12H16ClN3O4PC_{12}H_{16}ClN_{3}O_{4}P, and it possesses a molecular weight of approximately 319.70 g/mol. The presence of the chloroquinoline group suggests possible interactions with biological targets, making it a candidate for further investigation.

The chemical reactivity of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate can be analyzed through its ability to undergo various reactions typical of amines and quinolines. Key reactions include:

  • Nucleophilic Substitution: The amine groups in the structure can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acylation: The amine groups can also be acylated to form amides, which may alter the biological activity of the compound.
  • Quaternization: The dimethylamino group can be quaternized to produce a positively charged species, enhancing solubility and interaction with biological membranes.

Preliminary studies suggest that N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate exhibits significant biological activity, particularly against certain pathogens. Its structural similarity to known antimalarial agents indicates potential efficacy in treating malaria and other parasitic infections. The chloroquinoline framework is often associated with antimalarial properties due to its ability to interfere with heme detoxification in Plasmodium species.

The synthesis of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate typically involves several steps:

  • Synthesis of Chloroquinoline Derivative: Starting from commercially available anilines or quinoline derivatives, chlorination reactions can be performed using phosphorus oxychloride to introduce the chloro group.
  • Formation of Diamine: Dimethylbutane-1,3-diamine can be synthesized via reductive amination or by using appropriate alkylation methods.
  • Coupling Reaction: The chloroquinoline derivative is then coupled with the diamine through nucleophilic substitution.
  • Phosphorylation: Finally, phosphorylation can be achieved using phosphoric acid or related reagents to yield the phosphate ester.

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate has potential applications in:

  • Pharmaceutical Development: As a candidate for antimalarial drugs or treatments for other infectious diseases.
  • Biochemical Research: As a tool compound for studying enzyme interactions or cellular pathways related to quinoline derivatives.

Interaction studies involving N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate focus on its binding affinity to various biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit key enzymes involved in metabolic pathways.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cellular membranes and its bioavailability.
  • Molecular Docking Studies: Computational models can predict how this compound interacts with specific protein targets based on its structural features.

Several compounds share structural similarities with N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate. These include:

Compound NameStructureKey Features
N-(7-chloroquinolin-4-yl)propane-1,3-diamineStructureLacks phosphate group; potential antimalarial activity
N-(6-chloroquinolin-4-yl)-N,N-dimethylbutane-1,4-diamineSimilar backbone; different substitution patternPotentially exhibits different pharmacological properties
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamineContains thiazole instead of quinolineMay have distinct biological activities

Uniqueness

The uniqueness of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate lies in its combination of a chloroquinoline structure with a dimethylbutane backbone and a phosphate group. This specific arrangement may enhance its solubility and bioactivity compared to similar compounds lacking these modifications. Its potential as an antimalarial agent also distinguishes it within the broader class of quinoline derivatives.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

375.1114709 g/mol

Monoisotopic Mass

375.1114709 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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